

HiBiT Fusion Protein Technical Support Center

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Compound of Interest		
Compound Name:	HiBiT tag	
Cat. No.:	B15559991	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with HiBiT fusion protein aggregation.

Troubleshooting Guides

Issue: Low or no luminescent signal in my HiBiT assay.

This could be due to several factors, including protein aggregation, which can mask the **HiBiT tag** and prevent its interaction with LgBiT.

Possible Cause & Solution



Possible Cause	Recommended Action	
Protein Aggregation	Aggregated protein may not be accessible for LgBiT binding. Analyze a sample of your lysate via SDS-PAGE and Western blot to check for high molecular weight aggregates. If aggregation is observed, refer to the "How can I prevent my HiBiT fusion protein from aggregating?" FAQ below.	
Low Protein Expression	Optimize your expression conditions. For bacterial expression, try lowering the induction temperature and/or the inducer concentration. For mammalian cells, you may need to transfect a higher amount of your expression vector.[1]	
Inefficient Cell Lysis	Ensure complete cell lysis to release the HiBiT-tagged protein. You can verify lysis efficiency by microscopy. If lysis is incomplete, consider using a more stringent lysis buffer or a mechanical lysis method like sonication.	
Some components of your lysis buffer or culture medium could inhibit the NanoLu luciferase. Perform a spike-in control by a known amount of purified HiBiT-tagged to your lysate to see if the signal is recovered.		
Incorrect Assay Protocol	Ensure you are following the recommended protocol for the Nano-Glo® HiBiT Lytic Detection System.[2] Pay close attention to reagent volumes, incubation times, and the use of appropriate white-walled plates for luminescence reading.[3]	

Issue: I see a high molecular weight smear or bands in my Western blot for the HiBiT-fusion protein.

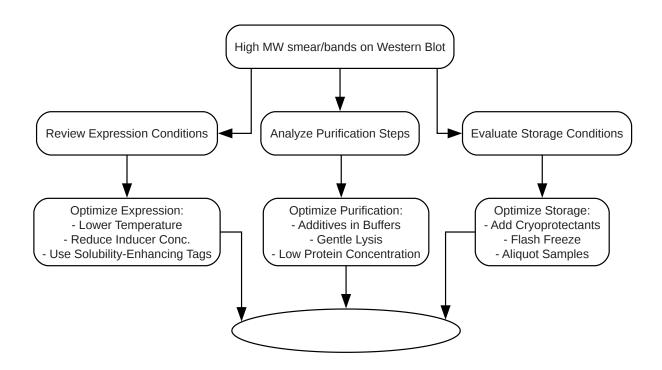
This is a strong indication of protein aggregation.



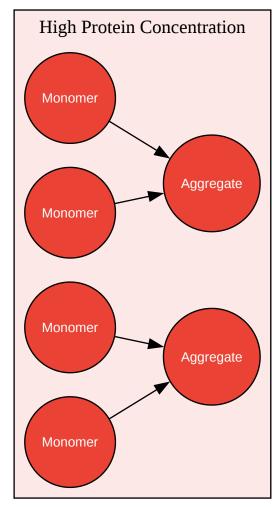


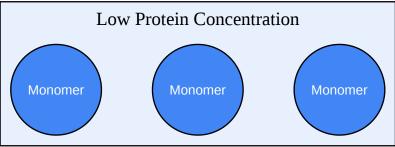
Troubleshooting Workflow











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References

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- 2. promega.com [promega.com]
- 3. manuals.plus [manuals.plus]
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